molecular formula C26H32O5 B1675306 Licoricidin CAS No. 30508-27-1

Licoricidin

Cat. No.: B1675306
CAS No.: 30508-27-1
M. Wt: 424.5 g/mol
InChI Key: GBRZTUJCDFSIHM-UHFFFAOYSA-N
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Description

Licoricidin is a member of the class of hydroxyisoflavans. It is an R-isoflavan with hydroxy groups at positions 7, 2’, and 4’, a methoxy group at position 5, and prenyl groups at positions 6 and 3’. It is isolated from Glycyrrhiza uralensis and exhibits antibacterial activity . It is also a potent anti-metastatic agent, effectively reducing the metastatic and invasive capabilities of malignant prostate cancer cells .


Synthesis Analysis

The biosynthesis of flavonoids like this compound in licorice (Glycyrrhiza uralensis) is a complex process that involves not only the phenylpropanoid biosynthetic pathway but also many other secondary metabolic pathways .


Molecular Structure Analysis

This compound’s molecular structure is analyzed using various techniques such as Integrative Pharmacology-based Research Platform of TCM v2.0 .


Chemical Reactions Analysis

This compound is involved in various chemical reactions. For instance, it has been found to decrease acid production from glucose .


Physical And Chemical Properties Analysis

This compound’s physical and chemical properties include its molecular formula C26H32O5 . It also contains sugars, starch, bitters, resins, essential oils, tannins, inorganic salts, and low levels of nitrogenous constituents such as proteins, individual amino acids, and nucleic acids .

Scientific Research Applications

Antimicrobial Activity

Licoricidin demonstrates potent antimicrobial activity, particularly against Helicobacter pylori, a bacterium associated with peptic ulcers and gastric cancer. Studies have shown that this compound, along with other flavonoids from licorice, inhibits the growth of H. pylori, including strains resistant to clarithromycin and amoxicillin. This suggests this compound's potential as a chemopreventive agent against gastric diseases in H. pylori-infected individuals T. Fukai et al., 2002.

Anticancer Properties

This compound has been extensively studied for its anticancer properties, particularly against gastric cancer. Research indicates that this compound suppresses the proliferation of gastric cancer cells, induces apoptosis, and inhibits cell migration and invasion. It acts through downregulating the expression of isoprenyl carboxyl methyltransferase (ICMT) and affecting the Ras signaling pathway, highlighting its potential as a natural product for gastric cancer management Hanwei Ma et al., 2022.

Oral Health Applications

This compound exhibits promising effects in combating oral diseases, contributing to the management of dental caries, periodontitis, candidiasis, and recurrent aphthous ulcers. Its antimicrobial properties against oral pathogens, coupled with its influence on the host immune response, underline its potential in oral healthcare C. Messier et al., 2012.

Anti-Inflammatory Effects

The anti-inflammatory activities of this compound, like those of other licorice components, have been demonstrated through its ability to decrease pro-inflammatory markers such as TNF, MMPs, PGE2, and free radicals. This supports its traditional use in treating inflammatory diseases and suggests broader applications in stimulating various system functions Rui-Hua Yang et al., 2016.

Pharmacokinetics and Drug Metabolism

Studies focusing on the pharmacokinetics of this compound have identified its interactions with metabolic enzymes, revealing species-specific metabolic profiles and moderate membrane permeability. Such research aids in understanding this compound's pharmacological or toxicological properties Lina Shan et al., 2019.

Mechanism of Action

Target of Action

Licoricidin, a type of isoflavonoid, is extracted from the root of Glycyrrhiza glabra . The primary target of this compound is isoprenyl carboxyl methyltransferase (ICMT) . ICMT is an enzyme that plays a crucial role in the post-translational modification of proteins, including the oncogenic Ras proteins . Another potential target of this compound is tyrosine-protein phosphatase type 1 (PTPN1) , which plays a key role in regulating cell growth, differentiation, mitotic cycle, and oncogenic transformation .

Mode of Action

This compound combats gastric cancer by targeting the ICMT/Ras pathway . It significantly downregulates the expression of ICMT, both in MGC-803 cells and in xenograft tumors . Moreover, this compound effectively reduces the level of active Ras-GTP and blocks the phosphorylation of Raf and Erk, which may be involved in its anti-gastric cancer effects .

Biochemical Pathways

This compound exerts its mechanism of action against gastric cancer by inducing its antimetastatic properties, leading to apoptosis and tumor suppression via regulating several signaling pathways involved in cellular growth and development . It hinders the proliferation and migration of hepatocellular carcinoma cells and enhances the apoptosis and cycle arrest at the G0/G1 phase by modulating the PDK1/AKT/p21 pathway .

Result of Action

This compound exhibits multiple anti-gastric cancer activities, including suppressing proliferation, inducing apoptosis, arresting the cell cycle in the G0/G1 phase, and inhibiting the migration and invasion abilities of MGC-803 gastric cancer cells . It also hinders the proliferation and induces cell cycle arrest and apoptosis in hepatocellular carcinoma cells .

Action Environment

Both genotype and environmental factors directly or indirectly affect the growth traits and active ingredient content of licorice . Among these, genotype was the main factor affecting the growth traits of licorice, while environmental factors and soil physicochemical properties were the main factors affecting the active ingredients of licorice .

Biochemical Analysis

Biochemical Properties

Licoricidin interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to possess antiproliferative properties against certain cell lines, indicating its interaction with cellular proteins involved in cell proliferation . The nature of these interactions is often inhibitory, as this compound can suppress the activity of these proteins .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound was observed to inhibit the number of colony formation in a dose-dependent manner, indicating its influence on cell proliferation .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has binding interactions with biomolecules, can inhibit or activate enzymes, and cause changes in gene expression . For instance, it has been found to suppress the invasive and metastatic properties of certain cancer cells .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. Information on its stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can affect its localization or accumulation

Properties

IUPAC Name

4-[7-hydroxy-5-methoxy-6-(3-methylbut-2-enyl)-3,4-dihydro-2H-chromen-3-yl]-2-(3-methylbut-2-enyl)benzene-1,3-diol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32O5/c1-15(2)6-8-19-22(27)11-10-18(25(19)29)17-12-21-24(31-14-17)13-23(28)20(26(21)30-5)9-7-16(3)4/h6-7,10-11,13,17,27-29H,8-9,12,14H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRZTUJCDFSIHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C(C=CC(=C1O)C2CC3=C(C=C(C(=C3OC)CC=C(C)C)O)OC2)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Licoricidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

30508-27-1
Record name Licoricidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

154 - 156 °C
Record name Licoricidin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034183
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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